Cas no 2418680-79-0 (N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide)

N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide structure
2418680-79-0 structure
商品名:N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide
CAS番号:2418680-79-0
MF:C18H28N2O2
メガワット:304.427124977112
MDL:MFCD32702576
CID:5677637
PubChem ID:154576906

N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • 2418680-79-0
    • EN300-26675375
    • N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
    • N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide
    • MDL: MFCD32702576
    • インチ: 1S/C18H28N2O2/c1-17(2,22-15-10-6-5-7-11-15)16(21)20-14-18(19)12-8-3-4-9-13-18/h5-7,10-11H,3-4,8-9,12-14,19H2,1-2H3,(H,20,21)
    • InChIKey: SEUUIZCENVBPBT-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C(C)(C)C(NCC1(CCCCCC1)N)=O

計算された属性

  • せいみつぶんしりょう: 304.215078140g/mol
  • どういたいしつりょう: 304.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26675375-0.1g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26675375-2.5g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26675375-10.0g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-26675375-10g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0
10g
$3007.0 2023-09-12
Enamine
EN300-26675375-0.25g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26675375-0.5g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26675375-1g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0
1g
$699.0 2023-09-12
Enamine
EN300-26675375-5g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0
5g
$2028.0 2023-09-12
Enamine
EN300-26675375-0.05g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26675375-1.0g
N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide
2418680-79-0 95.0%
1.0g
$699.0 2025-03-20

N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide 関連文献

N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamideに関する追加情報

Comprehensive Overview of N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide (CAS No. 2418680-79-0)

The compound N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide (CAS No. 2418680-79-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This cycloheptyl-based amide derivative features a phenoxypropanamide backbone, which is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its amino-functionalized cycloheptane ring, a motif known to influence bioavailability and target binding in therapeutic agents.

In recent years, the demand for novel amide compounds like N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide has surged, driven by advancements in precision medicine and small-molecule therapeutics. Its CAS No. 2418680-79-0 is frequently queried in scientific databases, reflecting its relevance in structure-activity relationship (SAR) studies. The compound's hybrid structure—combining aliphatic, aromatic, and amide functionalities—makes it a versatile candidate for modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research.

From a synthetic chemistry perspective, N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide exemplifies modern strategies in scaffold diversification. Its seven-membered cycloheptyl ring offers conformational flexibility, a trait valued in designing allosteric modulators. Laboratories focusing on fragment-based drug design (FBDD) often explore such frameworks to address challenges like drug resistance. Notably, the phenoxy group in this compound may enhance membrane permeability, a critical factor in CNS drug development, aligning with current searches for blood-brain barrier (BBB)-penetrant molecules.

The physicochemical profile of CAS No. 2418680-79-0 suggests moderate lipophilicity, making it suitable for lead optimization in GPCR-targeted therapies. Computational chemists frequently model its 3D conformation to predict binding modes with neurotransmitter receptors, a trending subject in AI-driven drug discovery. Additionally, its amide linkage provides metabolic stability, addressing the industry's focus on improved pharmacokinetics—a common search term among medicinal chemists.

Beyond pharmaceuticals, N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide has potential in agrochemical research, where its hydrogen-bonding capacity could aid in designing plant growth regulators. Environmental scientists also investigate such compounds for biodegradation pathways, responding to growing interest in green chemistry. As regulatory agencies emphasize sustainable synthesis, this compound's modular structure allows for eco-friendly modifications, a key concern in patent literature.

Analytical methods for characterizing CAS No. 2418680-79-0 typically involve LC-MS and NMR spectroscopy, techniques widely discussed in open-access chemistry forums. Its chromatographic behavior is often compared to related phenoxyacetamide analogs, a frequent comparison in method development publications. With the rise of high-throughput screening (HTS), this compound's purity specifications are rigorously validated—a process detailed in many QA/QC guidelines shared across research networks.

In conclusion, N-(1-aminocycloheptyl)methyl-2-methyl-2-phenoxypropanamide represents a compelling case study in multidisciplinary chemical innovation. Its CAS No. 2418680-79-0 serves as a nexus for discussions on molecular design, therapeutic potential, and industrial applications, making it a recurring subject in both academic curricula and R&D investment reports. As the scientific community prioritizes targeted molecular probes, this compound's trajectory will likely intersect with emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

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